1-Benzyl-1H-1,2,3-triazole-4-carbaldéhyde

Vue d'ensemble

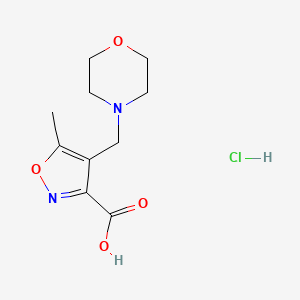

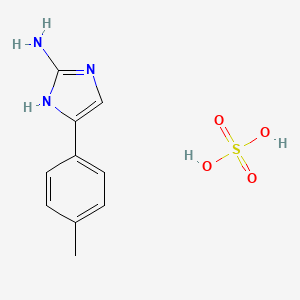

Description

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the triazole ring adds to the complexity of the molecule, potentially affecting its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of aromatic carbaldehyde hydrazones with acylating agents can lead to the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles, as described in the synthesis of related compounds . Although the specific synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, showing significant delocalization of π-electron density within the triazole ring and various intermolecular interactions such as hydrogen bonding and π-π stacking . These findings can provide insights into the structural aspects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. The reactivity of 1,2,4-triazole-3-carbaldehydes, for instance, has been explored, showing that they can dimerize in the solid state to form carbonyl-free hemiaminals . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols resulted in the formation of new heterocyclic compounds . These studies suggest that 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde may also participate in similar reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and intermolecular interactions can affect the stability and reactivity of these compounds . The spectroscopic properties and computational studies, such as density functional theory (DFT) calculations, can provide valuable information on the electronic structure and potential reactivity patterns of these molecules . Although the specific properties of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are not discussed in the provided papers, similar analyses could be applied to this compound to predict its behavior.

Applications De Recherche Scientifique

Recherche en protéomique

“1-Benzyl-1H-1,2,3-triazole-4-carbaldéhyde” est utilisé comme un biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses applications protéomiques telles que l'identification des protéines, les études d'interaction protéine-protéine et l'étude des modifications post-traductionnelles.

Traitement de la maladie d'Alzheimer

Ce composé a été incorporé dans la conception et la synthèse de nouveaux dérivés de l'oxoindolin-2-one en tant qu'inhibiteurs potentiels de l'acétylcholinestérase (AChE) . Les inhibiteurs de l'AChE sont utilisés dans le traitement de la maladie d'Alzheimer. Deux composés incorporant “this compound” ont été trouvés pour inhiber l'AChE de 51% et 50% respectivement lorsqu'ils ont été testés à une concentration de 100 µM .

Agent anticancéreux

Dans la même étude, plusieurs composés incorporant “this compound” ont montré une forte cytotoxicité contre trois lignées cellulaires cancéreuses humaines : SW620 (cancer du côlon humain), PC3 (cancer de la prostate) et NCI-H23 (cancer du poumon) . Un composé était même plus puissant que l'adriamycine, un médicament anticancéreux couramment utilisé .

Synthèse organique

Les 1,2,3-triazoles, y compris “this compound”, ont trouvé de larges applications en synthèse organique . Ils peuvent servir de blocs de construction polyvalents dans la synthèse de molécules organiques complexes.

Chimie des polymères

Les 1,2,3-triazoles sont également utilisés en chimie des polymères . Ils peuvent être incorporés dans les polymères pour améliorer leurs propriétés, telles que la stabilité thermique, la résistance mécanique et la résistance chimique.

Bioconjugaison

Les 1,2,3-triazoles peuvent être utilisés en bioconjugaison, une stratégie chimique pour former une liaison covalente stable entre deux molécules . “this compound” pourrait potentiellement être utilisé pour lier des biomolécules de manière spécifique.

Imagerie fluorescente

Les 1,2,3-triazoles ont des applications en imagerie fluorescente . Ils peuvent être utilisés pour créer des sondes fluorescentes pour l'imagerie des systèmes biologiques.

Science des matériaux

En science des matériaux, les 1,2,3-triazoles peuvent être utilisés pour modifier les propriétés des matériaux . “this compound” pourrait potentiellement être utilisé pour améliorer les propriétés de divers matériaux.

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) and tubulin . These targets play a crucial role in the survival and proliferation of the bacteria and in the structural integrity of cells, respectively .

Mode of Action

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In addition, it binds to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization .

Biochemical Pathways

The compound affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . It also impacts the pathways related to the structural integrity of cells by inhibiting tubulin polymerization .

Pharmacokinetics

The compound’s interaction with its targets and its effects suggest that it has sufficient bioavailability to exert its antimycobacterial activity .

Result of Action

The compound exhibits significant antimycobacterial activity, with most of the synthesized compounds reporting good activity against M. tuberculosis H37Ra strain . It also induces apoptosis in cells by inhibiting tubulin polymerization .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of click chemistry. It acts as a ligand that stabilizes copper (I) ions, preventing their disproportionation and oxidation, thus enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole rings, which are essential in the synthesis of complex molecules.

Cellular Effects

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole rings can impact the function of proteins and enzymes within the cell, potentially altering their activity and interactions . Studies have indicated that this compound can modulate cellular responses, making it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with copper (I) ions, which enhances the catalytic efficiency of azide-acetylene cycloaddition reactions. This compound binds to copper (I) ions, stabilizing them and preventing their oxidation . This stabilization is crucial for the formation of triazole rings, which are essential in various biochemical processes. Additionally, the compound can influence gene expression by interacting with specific biomolecules, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications. Degradation products may form under certain conditions, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold levels at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can modulate their activity, leading to changes in metabolic pathways.

Transport and Distribution

Within cells and tissues, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its efficacy in biochemical reactions, making it essential to understand its transport mechanisms.

Subcellular Localization

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes and optimizing its use in research applications.

Propriétés

IUPAC Name |

1-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKNJUWVSEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559804 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124940-34-7 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)